molecular formula C11H14BrN B2984117 4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine CAS No. 1502861-61-1

4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B2984117
CAS No.: 1502861-61-1
M. Wt: 240.144
InChI Key: CKGXHRVZKLFNSZ-UHFFFAOYSA-N
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Description

4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a bromine atom at the 4th position, a dimethyl group at the 2nd position, and an amine group at the 1st position of the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2-methyl-1-indanone followed by amination. One common method involves the reaction of 2-methyl-1-indanone with bromine in the presence of a suitable solvent to yield 4-bromo-2-methyl-1-indanone. This intermediate is then subjected to reductive amination using an amine source, such as methylamine, under reducing conditions to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products

    Substitution: Formation of substituted indene derivatives.

    Oxidation: Formation of indanone or indanone derivatives.

    Reduction: Formation of more saturated indene derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways. In materials science, its electronic properties contribute to its function as a semiconductor or dopant .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methyl-1-indanone: A precursor in the synthesis of 4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine.

    2,3-Dihydro-1H-indene: A structurally related compound with similar chemical properties.

    N,N-Dimethyl-2,3-dihydro-1H-inden-1-amine: A compound with a similar amine functional group but lacking the bromine atom.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a dimethyl group on the indene ring. This combination imparts distinct reactivity and electronic properties, making it valuable for specific applications in synthesis and materials science .

Properties

IUPAC Name

4-bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-7-6-9-8(11(7)13-2)4-3-5-10(9)12/h3-5,7,11,13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGXHRVZKLFNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1NC)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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